1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene
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Overview
Description
1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene is a fluorinated organic compound with the molecular formula C5F10. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial and scientific applications, particularly in the field of fluorine chemistry .
Preparation Methods
The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of 2-iodoperfluorobutane with trifluoromethyl iodide under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its stability, specific conditions and reagents can induce these reactions.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s stability and resistance to degradation make it useful in the design of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity allows the compound to participate in various chemical reactions, including those involving electron transfer and bond formation .
Comparison with Similar Compounds
1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene can be compared with other fluorinated compounds such as:
1,1,2,3,3,4,4-Heptafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Propane, 1,1,1,2,3,3,3-heptafluoro-: Another fluorinated compound with different carbon chain length and fluorine placement, affecting its chemical properties.
Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-: Contains both chlorine and fluorine atoms, resulting in distinct reactivity compared to purely fluorinated compounds.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts exceptional stability and reactivity, making it valuable for specialized applications.
Properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(trifluoromethyl)but-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-2(5(13,14)15)1(3(7,8)9)4(10,11)12 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAEMITOHIABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503129 |
Source
|
Record name | 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41004-33-5 |
Source
|
Record name | 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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